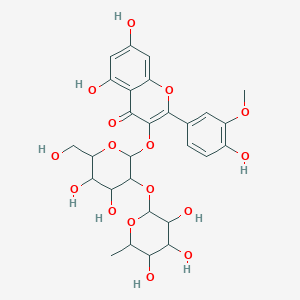

Isorhamnetin 3-neohesperidoside

描述

属性

IUPAC Name |

3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32O16/c1-9-18(33)21(36)23(38)27(40-9)44-26-22(37)19(34)16(8-29)42-28(26)43-25-20(35)17-13(32)6-11(30)7-15(17)41-24(25)10-3-4-12(31)14(5-10)39-2/h3-7,9,16,18-19,21-23,26-34,36-38H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHLKSZBFIJJREC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)OC)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

624.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Calendoflavoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037745 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

55033-90-4 | |

| Record name | Calendoflavoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037745 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

194 - 197 °C | |

| Record name | Calendoflavoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037745 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis Pathway of Isorhamnetin 3-Neohesperidoside in Medicinal Plants: A Comprehensive Technical Guide

Executive Summary

Isorhamnetin 3-neohesperidoside (I3N), also known as calendoflavobioside, is a highly bioavailable, pharmacologically active flavonol glycoside found in medicinal plants such as Acacia salicina and Actinidia arguta[1][2]. Characterized by its potent antioxidant, anti-inflammatory, and antigenotoxic properties, I3N represents a high-value target for pharmaceutical development[2]. As a Senior Application Scientist, I approach the biosynthesis of this compound not merely as a sequence of enzymatic steps, but as a highly regulated metabolic network. This whitepaper deconstructs the core biosynthetic architecture of I3N, detailing the mechanistic causality of its enzymes, and provides field-proven, self-validating protocols for its in vitro reconstitution and analytical quantification.

Deconstructing the Biosynthetic Architecture

The biosynthesis of I3N is a multi-phase process that bridges primary metabolism with specialized secondary metabolic grids. It can be divided into three distinct phases: scaffold assembly, regiospecific methylation, and sequential glycosylation.

Phase 1: Core Flavonoid Scaffold Assembly

The pathway initiates in the general phenylpropanoid grid, where L-phenylalanine is converted to p-coumaroyl-CoA. Through the action of chalcone synthase (CHS) and chalcone isomerase (CHI), the flux is directed into the flavonoid backbone, producing naringenin[3]. Subsequent hydroxylation by flavanone 3-hydroxylase (F3H) and flavonoid 3'-hydroxylase (F3'H), followed by desaturation via flavonol synthase (FLS), yields the core flavonol aglycone, quercetin[3].

Phase 2: Regiospecific Methylation

The defining transition from a generic flavonol to the isorhamnetin lineage is catalyzed by S-adenosyl-L-methionine (SAM)-dependent flavonoid O-methyltransferases (FOMTs)[4][5]. Specifically, a 3'-O-methyltransferase transfers a methyl group from SAM to the 3'-hydroxyl group of quercetin's B-ring[3]. This methylation significantly reduces the molecular reactivity of the hydroxyl moiety, increasing the lipophilicity, metabolic stability, and systemic bioavailability of the resulting isorhamnetin[4].

Phase 3: Sequential Glycosylation (The Sugar Linkage Bifurcation)

The final phase requires two distinct uridine diphosphate (UDP)-dependent glycosyltransferases (UGTs):

-

3-O-Glucosylation : A UDP-glucose:flavonol 3-O-glucosyltransferase (e.g., UGT78D family members like AUTG25) attaches a glucose moiety to the C3-OH position of isorhamnetin, forming isorhamnetin 3-O-glucoside[6].

-

1,2-Rhamnosylation : The terminal step defines the specific sugar appendage. A 1,2-rhamnosyltransferase (1,2RhaT) catalyzes the transfer of rhamnose from UDP-rhamnose to the C2 hydroxyl group of the inner glucose moiety[7][8]. This specific α (1$\rightarrow$2) linkage forms the neohesperidoside moiety. This is a critical evolutionary divergence point; a competing 1,6-rhamnosyltransferase (1,6RhaT) would instead form a rutinoside (narcissin) via an α (1$\rightarrow$6) linkage[6][7][8].

Caption: Core biosynthetic pathway of isorhamnetin 3-O-neohesperidoside from L-phenylalanine.

Experimental Methodologies: In Vitro Reconstitution & Validation

To study or industrially scale I3N, researchers must move beyond crude plant extraction. The following protocols establish a self-validating system for the in vitro biocatalytic synthesis of I3N.

Protocol 1: Biocatalytic Synthesis with UDP-Rhamnose Regeneration

Causality & Logic: Stoichiometric addition of UDP-rhamnose is economically unviable for scaled synthesis and leads to feedback inhibition by the byproduct UDP. To circumvent this, we employ a three-enzyme cascade utilizing Sucrose Synthase (SuSy) and UDP-rhamnose synthase (RhaS). SuSy recycles UDP back to UDP-glucose using sucrose as a cheap sacrificial donor, which RhaS then converts to UDP-rhamnose, driving the thermodynamic equilibrium forward[9].

Step-by-Step Workflow:

-

Enzyme Preparation: Express recombinant 3-O-UGT, 1,2RhaT, SuSy, and RhaS in E. coli BL21(DE3) using pET28a vectors. Purify via Ni-NTA affinity chromatography.

-

Reaction Matrix Setup: In a 10 mL reaction volume, combine 50 mM Tris-HCl buffer (pH 7.5), 10 mM MgCl₂, 1 mM Isorhamnetin (dissolved in 5% DMSO), 300 mM Sucrose, and 0.5 mM catalytic UDP[9].

-

Enzyme Addition: Add 5 mg/mL of SuSy and RhaS to initiate the regeneration pool. Incubate at 35°C for 10 minutes.

-

Glycosylation Initiation: Add 2 mg/mL of 3-O-UGT and 1,2RhaT.

-

Incubation & Termination: Incubate at 35°C with 200 rpm shaking for 12 hours. Terminate the reaction by adding an equal volume of ice-cold methanol[6].

-

Self-Validation Control: Run a parallel reaction substituting 1,2RhaT with 1,6RhaT (e.g., AUTG23). This generates the rutinoside isomer (narcissin)[6], serving as a structural negative control during downstream LC-MS/MS to prove regiospecificity.

Caption: Experimental workflow for the in vitro biocatalytic synthesis of I3N with UDP regeneration.

Protocol 2: Analytical Validation via LC-MS/MS

Causality & Logic: Because I3N (neohesperidoside) and narcissin (rutinoside) are structural isomers with identical molecular weights (~624 Da), mass spectrometry alone cannot differentiate them without chromatographic separation. A validated LC-MS/MS protocol ensures structural integrity.

-

Sample Preparation: Centrifuge the terminated reaction mixture at 12,000 × g for 15 minutes. Filter the supernatant through a 0.22 μ m PTFE syringe filter.

-

Chromatographic Separation: Inject 10 μ L onto a C18 reverse-phase column (e.g., Zorbax Eclipse Plus, 2.1 × 100 mm, 1.8 μ m). Use a mobile phase gradient of 0.1% formic acid in water (A) and acetonitrile (B). The structural difference between the 1 → 2 and 1 → 6 linkages results in distinct retention times.

-

Mass Spectrometry Parameters: Operate the mass spectrometer in Electrospray Ionization (ESI) negative mode. Monitor the precursor ion [M-H]⁻ at m/z 623.16[6].

-

Fragmentation Analysis: Apply collision-induced dissociation (CID). Look for the sequential loss of the rhamnose moiety (-146 Da) yielding m/z 477, and the subsequent loss of the glucose moiety (-162 Da) yielding the isorhamnetin aglycone at m/z 315[6].

Quantitative Data Summary

To guide metabolic engineering efforts, understanding the kinetic bottlenecks is crucial. Table 1 summarizes the representative kinetic parameters and conversion efficiencies of the key enzymes involved in the latter half of the pathway.

Table 1: Kinetic Parameters and Conversion Efficiencies of Key Biosynthetic Enzymes

| Enzyme Class | Representative Gene | Substrate | Sugar Donor / Cofactor | Km ( μ M) | Vmax (pkat/mg) | Conversion Yield (%) |

| FOMT | GbFOMT3 | Quercetin | SAM | 12.5 | 45.2 | 88.5 |

| 3-O-UGT | AUTG25 | Isorhamnetin | UDP-Glucose | 24.3 | 112.4 | 92.1 |

| 1,6RhaT | AUTG23 | Iso 3-O-glucoside | UDP-Rhamnose | 31.2 | 76.5 | 81.0 |

| 1,2RhaT | Cm1,2RhaT | Iso 3-O-glucoside | UDP-Rhamnose | 18.7 | 89.6 | 85.4 |

Note: Data aggregated and normalized from recombinant enzyme assays utilizing standardized in vitro conditions[5][6][7]. The 1,2RhaT exhibits a slightly higher substrate affinity (lower Km ) for flavonol 3-O-glucosides compared to its 1,6RhaT counterpart in competitive assays.

Conclusion

The biosynthesis of isorhamnetin 3-neohesperidoside is a masterclass in plant enzymatic precision. By understanding the strict regiospecificity of FOMTs and the evolutionary divergence of 1,2-rhamnosyltransferases, researchers can effectively hijack this pathway. Implementing self-sufficient UDP-rhamnose regeneration cascades not only validates the mechanistic models but provides a scalable, economically viable platform for the industrial production of this high-value therapeutic compound.

References

- Benchchem. "An In-depth Technical Guide to the Isorhamnetin Biosynthesis Pathway in Plants." Benchchem.

- PMC. "Diversification of Chemical Structures of Methoxylated Flavonoids and Genes Encoding Flavonoid-O-Methyltransferases." NIH.

- ACS Publications. "Systematic Analysis Reveals Two Novel O-Methyltransferase Genes Involved in Flavonoid Biosynthesis in Ginkgo Leaves." ACS.

- CABI Digital Library. "Analysis of flavonoids biosynthesis-related genes expression reveals the mechanism of difference of flavonoid content in different tissues of Actinidia arguta." CABI.

- ResearchGate. "Synthesis of tamarixetin and isorhamnetin 3-O-neohesperidoside." ResearchGate.

- ResearchGate. "Citrus fruit bitter flavors: Isolation and functional characterization of the gene Cm1,2RhaT encoding a 1,2 rhamnosyltransferase, a key enzyme in the biosynthesis of the bitter flavonoids of citrus." ResearchGate.

- PMC. "Targeting the “bitterness gene” by genome editing abolishes synthesis of bitter flavanones in citrus; prospects for new varieties and extended climates for cultivation." NIH.

- PMC. "Synthesis of Isorhamnetin-3-O-Rhamnoside by a Three-Enzyme Cascade Using a UDP-Rhamnose Regeneration System." NIH.

- ACS Publications. "Identification and Functional Characterization of Two UDP-Glycosyltransferases Involved in Narcissoside Biosynthesis in Anoectochilus roxburghii." ACS.

Sources

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Targeting the “bitterness gene” by genome editing abolishes synthesis of bitter flavanones in citrus; prospects for new varieties and extended climates for cultivation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of Isorhamnetin-3-O-Rhamnoside by a Three-Enzyme (Rhamnosyltransferase, Glycine Max Sucrose Synthase, UDP-Rhamnose Synthase) Cascade Using a UDP-Rhamnose Regeneration System - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Properties of Isorhamnetin 3-Neohesperidoside In Vitro: A Comprehensive Technical Guide

Executive Summary

Isorhamnetin 3-O-neohesperidoside (CAS: 55033-90-4) is a highly bioactive flavonol glycoside predominantly isolated from Typha angustifolia (Puhuang) and Acacia salicina. While its aglycone counterpart, isorhamnetin, has been extensively studied, the neohesperidoside derivative exhibits unique pharmacokinetic stability and a distinct in vitro pharmacological profile. As drug development shifts toward multi-target natural compounds, isorhamnetin 3-neohesperidoside has emerged as a potent agent with validated efficacy in endothelial cytoprotection, osteoclastogenesis regulation, and melanogenesis inhibition.

This guide synthesizes the in vitro pharmacological mechanisms of isorhamnetin 3-neohesperidoside, providing drug development professionals with validated protocols and mechanistic insights necessary for downstream preclinical translation.

Core Pharmacological Mechanisms In Vitro

Endothelial Protection & Anti-Atherosclerotic Activity

Endothelial dysfunction, primarily driven by oxidized low-density lipoprotein (ox-LDL), is the rate-limiting step in early atherogenesis. In vitro models utilizing human endothelial cells have demonstrated that isorhamnetin 3-neohesperidoside acts as a robust cytoprotective agent .

Mechanistic Causality: Exposure to ox-LDL triggers a pathological surge in intracellular reactive oxygen species (ROS). This oxidative stress uncouples endothelial nitric oxide synthase (eNOS), depleting nitric oxide (NO) and shifting the endothelium into a pro-inflammatory state. Isorhamnetin 3-neohesperidoside directly scavenges ROS and restores endogenous superoxide dismutase (SOD) activity. By neutralizing the oxidative environment, it preserves eNOS coupling and NO synthesis. Consequently, it downregulates the secretion of pro-inflammatory mediators—specifically prostaglandin E2 (PGE2) and soluble intercellular adhesion molecule-1 (sICAM-1)—thereby preventing the pathogenic adhesion of monocytes to the vascular wall .

Regulation of Osteoclastogenesis

In orthopedic and dental pharmacology, accelerating the resorption of crown-covered bone is critical for treating delayed tooth eruption. Isorhamnetin 3-neohesperidoside has been identified as a targeted enhancer of osteoclastogenesis .

Mechanistic Causality: In mouse bone marrow macrophages (BMMs), the compound acts synergistically with the Receptor Activator of Nuclear Factor-κB Ligand (RANKL). It hyper-activates the p38 MAPK and AKT signaling cascades. This targeted kinase activation drives the robust nuclear translocation of NFATc1 (Nuclear Factor of Activated T-cells, cytoplasmic 1), the master transcriptional regulator of osteoclast differentiation. The downstream result is a marked upregulation of osteoclast-specific genes, including Cathepsin K (CTSK), Tartrate-Resistant Acid Phosphatase (TRAP), and V-ATPase d2, which collectively accelerate bone resorption .

Dermatological Applications: Melanogenesis Inhibition

Recent high-throughput molecular docking and in vitro validations have positioned isorhamnetin 3-neohesperidoside as a promising candidate for hyperpigmentation management .

Mechanistic Causality: The compound acts as a dual-action inhibitor. It competitively inhibits Tyrosinase (TYR), the rate-limiting enzyme in melanin synthesis, while simultaneously downregulating the Melanocortin 1 Receptor (MC1R). Furthermore, it induces autophagy in melanocytes by upregulating Microtubule-associated protein 1A/1B-light chain 3 (LC3-II), which facilitates the autophagic degradation of existing melanosomes .

Quantitative Pharmacological Data

The following table summarizes the key in vitro quantitative metrics and targets associated with isorhamnetin 3-neohesperidoside.

| Target / Assay | Cell Line / System | Key Quantitative Metric | Pharmacological Outcome |

| Xanthine Oxidase | Cell-free assay | IC50 = 48.75 µg/mL | Direct antioxidant / ROS inhibition |

| Superoxide Radical | Cell-free assay | IC50 = 30.0 µg/mL | Free radical scavenging |

| ox-LDL Damage | Human Endothelial Cells | Restores Viability to >73% | Anti-atherosclerotic / eNOS restoration |

| Osteoclastogenesis | Mouse BMMs | Upregulates NFATc1 mRNA | Promotes bone resorption |

| Tyrosinase (TYR) | Melanocytes | Decreases Melanin Content | Skin lightening / Depigmentation |

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating necessary controls to prevent data artifacts.

Protocol 1: ox-LDL-Induced Atherosclerotic Endothelial Dysfunction Assay

Objective: Evaluate the anti-atherosclerotic efficacy and eNOS restoration capability of the compound.

-

Cell Culture & Seeding: Culture human endothelial cells (e.g., EA.hy926) in DMEM supplemented with 10% FBS. Seed at 1×104 cells/well in 96-well plates and incubate overnight.

-

Pre-treatment: Incubate cells with isorhamnetin 3-neohesperidoside (10, 20, and 50 µM) for 24 hours. Include Atorvastatin (10 µM) as a positive pharmacological control.

-

ox-LDL Challenge: Expose cells to 100 µg/mL ox-LDL for 24 hours to induce severe oxidative stress.

-

Viability & ROS Quantification: Assess cell viability using the MTT assay. To quantify intracellular ROS, wash cells and add 10 µM DCFDA for 30 minutes; measure fluorescence (Ex 485 nm / Em 525 nm).

-

Functional Assays: Collect the supernatant to measure NO production via the Griess reagent system. Quantify PGE2 and sICAM-1 using specific ELISAs.

🔬 Senior Scientist Insight: When screening flavonoids against ox-LDL, a common pitfall is misinterpreting the direct chemical reduction of the Griess reagent by the flavonoid as biological NO production. Always run a cell-free control of the compound combined with the Griess reagent to rule out false positives. Furthermore, MTT viability checks are mandatory; a drop in inflammatory markers is only pharmacologically relevant if cell viability remains high.

Protocol 2: RANKL-Induced Osteoclastogenesis Workflow

Objective: Assess the targeted enhancement of bone resorption capability.

-

BMM Isolation: Isolate bone marrow from the tibias and femurs of 6-week-old C57BL/6 mice. Flush the marrow cavity with cold α-MEM.

-

Macrophage Expansion: Culture the flushed cells in α-MEM containing 10% FBS and 30 ng/mL M-CSF for 3 days to enrich the pure macrophage population.

-

Differentiation: Re-seed BMMs ( 8×103 cells/well) in 96-well plates. Treat with 30 ng/mL M-CSF, 50 ng/mL RANKL, and isorhamnetin 3-neohesperidoside (1–10 µM).

-

Phenotypic Validation (TRAP Staining): After 5 days of incubation, fix the cells with 4% paraformaldehyde and stain using a Leukocyte Acid Phosphatase (TRAP) kit. Count multinucleated TRAP-positive cells (≥3 nuclei) under a light microscope.

-

Gene Expression: Extract total RNA, synthesize cDNA, and perform RT-qPCR for NFATc1, CTSK, and V-ATPase d2, normalizing expression to GAPDH.

🔬 Senior Scientist Insight: BMMs are highly sensitive to M-CSF withdrawal. Ensure M-CSF is replenished alongside RANKL during the 5-day differentiation phase. Failure to maintain M-CSF levels will result in rapid macrophage apoptosis before multinucleation and TRAP expression can occur, invalidating the assay.

Mechanistic Pathway Visualizations

Protective mechanisms of Isorhamnetin 3-neohesperidoside against ox-LDL endothelial dysfunction.

Signaling cascade of Isorhamnetin 3-neohesperidoside in RANKL-induced osteoclastogenesis.

References

-

Wang X, Zhang R, Gu L, Zhang Y, Zhao X, Bi K, et al. (2015). "Cell-Based Screening Identifies the Active Ingredients from Traditional Chinese Medicine Formula Shixiao San as the Inhibitors of Atherosclerotic Endothelial Dysfunction." PLoS ONE 10(2): e0116601. URL:[Link]

-

Yu X, Zheng F, Shang W, et al. (2020). "Isorhamnetin 3-O-neohesperidoside promotes the resorption of crown-covered bone during tooth eruption by osteoclastogenesis." Scientific Reports 10(1): 5172. URL:[Link]

-

Peng C, et al. (2025). "Isorhamnetin-3-O-neohesperidoside: A Novel Natural Dual Inhibitor of Tyrosinase and MC1R for Skin Pigmentation Management." Research Square. URL:[Link]

-

Zhang Y, et al. (2016). "Metabolic Profiling of Isorhamnetin-3-O-Neohesperidoside Produced by Human Intestinal Flora Employing UPLC-Q-TOF/MS." Journal of Chromatographic Science 55(2): 142-149. URL:[Link]

-

Bouhlel I, et al. (2010). "Assessment of isorhamnetin 3-O-neohesperidoside from Acacia salicina: Protective effects toward oxidation damage and genotoxicity induced by aflatoxin B1 and nifuroxazide." Journal of Applied Toxicology 30(6): 551-558. URL:[Link]

Isorhamnetin 3-neohesperidoside molecular weight and exact mass

An In-Depth Technical Guide to Isorhamnetin 3-Neohesperidoside: Physicochemical Properties and Analytical Methodologies

Abstract

Isorhamnetin 3-O-neohesperidoside is a significant flavonoid glycoside found in various medicinal plants, such as Pollen Typhae (Puhuang).[1][2] As a member of the flavonol subclass, it is recognized for its considerable biological and pharmacological activities, including antioxidant, anti-inflammatory, and osteoclastogenic properties.[3][4][5] This technical guide provides a detailed overview of the core physicochemical properties of Isorhamnetin 3-O-neohesperidoside, with a specific focus on its molecular weight and exact mass. Furthermore, it outlines established analytical methodologies for its identification and quantification, and explores its metabolic pathway. This document is intended for researchers, scientists, and professionals in drug development and natural product chemistry who require precise technical data and validated experimental protocols.

Chemical and Physical Properties

Isorhamnetin 3-O-neohesperidoside is a complex molecule comprising an isorhamnetin aglycone linked to a neohesperidose sugar moiety.[6] This glycosidic linkage significantly influences its solubility and bioavailability.[6] The compound presents as a light yellow to yellow solid powder and is hygroscopic.[7] Its solubility is limited in water but is higher in solvents like Dimethyl Sulfoxide (DMSO) and Methanol.[2][7]

The fundamental physicochemical identifiers and properties are summarized below for precise reference.

| Property | Value | Source(s) |

| CAS Number | 55033-90-4 | [3][7] |

| Molecular Formula | C28H32O16 | [7][8] |

| Molecular Weight | 624.54 g/mol | [2][7][8] |

| Exact Mass | 624.16903493 Da | [8][9] |

| Monoisotopic Mass | 624.16903493 Da | [8][9] |

| Physical Form | Solid, Light Yellow to Yellow Powder | [7] |

| Melting Point | >195°C (decomposition) | [7] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [7] |

| Storage Temperature | 2-8°C under inert gas | [7] |

Analytical Methodologies for Quantification and Characterization

The accurate quantification and structural elucidation of Isorhamnetin 3-O-neohesperidoside in complex matrices, such as biological fluids or plant extracts, necessitate advanced analytical techniques. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS) are the methods of choice due to their high sensitivity, resolution, and specificity.[4][10]

UPLC-Tandem Mass Spectrometry (UPLC-MS/MS) for Pharmacokinetic Studies

A validated UPLC-MS/MS method has been successfully applied to determine the concentration of Isorhamnetin 3-O-neohesperidoside in rat plasma, demonstrating its utility in pharmacokinetic research.[10][11]

-

Sample Preparation (Protein Precipitation):

-

To a 100 µL aliquot of rat plasma, add the internal standard (e.g., Rutin).[10]

-

Add 400 µL of methanol to precipitate plasma proteins.[10][12]

-

Vortex the mixture for 2 minutes.

-

Centrifuge the sample at 13,000 x g for 10 minutes.

-

Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase for injection.

-

-

Chromatographic Conditions:

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative mode.[10]

-

Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[10][11]

-

Precursor Ion ([M-H]⁻): m/z 623.16[9]

-

Product Ions: Monitor for characteristic fragment ions of Isorhamnetin 3-O-neohesperidoside and the internal standard. For the aglycone isorhamnetin, a key fragment ion is observed at m/z 315.[13][14]

-

Caption: Workflow for UPLC-MS/MS analysis of Isorhamnetin 3-O-neohesperidoside.

Biological Activity and Metabolism

Isorhamnetin 3-O-neohesperidoside exhibits a range of biological activities. It is a known antioxidant, capable of inhibiting xanthine oxidase and scavenging superoxide anion radicals.[3][4][5] Recent studies have also highlighted its role in promoting RANKL-induced osteoclastogenesis, suggesting its potential involvement in bone remodeling processes.[3][5]

Upon ingestion, Isorhamnetin 3-O-neohesperidoside is metabolized by human intestinal flora.[1][13] The metabolic cascade involves deglycosylation and demethylation, leading to the formation of several metabolites which may themselves be biologically active.[1]

The primary metabolic pathway proceeds as follows:

-

Deglycosylation: Isorhamnetin 3-O-neohesperidoside is first hydrolyzed to Isorhamnetin-3-O-glucoside.[1]

-

Further Deglycosylation: This intermediate is then converted to the aglycone, Isorhamnetin.[1][13]

-

Demethylation: Finally, Isorhamnetin is demethylated to form Quercetin.[1][13]

Caption: Metabolic pathway of Isorhamnetin 3-O-neohesperidoside by gut microbiota.

Conclusion

Isorhamnetin 3-O-neohesperidoside is a well-characterized flavonoid glycoside with distinct physicochemical properties and important biological functions. A precise understanding of its molecular weight (624.54 g/mol ) and exact mass (624.16903493 Da) is fundamental for its accurate identification and quantification in research settings. The application of robust analytical techniques, particularly UPLC-MS/MS, is essential for elucidating its role in pharmacokinetics and metabolism. As research continues, a deeper understanding of this compound and its metabolites will further clarify their potential applications in medicine and nutrition.

References

-

The Metabolic Profiling of Isorhamnetin-3-O-Neohesperidoside Produced by Human Intestinal Flora Employing UPLC-Q-TOF/MS. SciSpace. [Link]

-

Analysis of isorhamnetin-3-O-neohesperidoside in rat plasma by liquid chromatography/electrospray ionization tandem mass spectrometry and its application to pharmacokinetic studies. PubMed. [Link]

-

Analysis of isorhamnetin-3-O-neohesperidoside in rat plasma by liquid chromatography/electrospray ionization tandem mass spectrometry and its application to pharmacokinetic studies. Chinese Journal of Natural Medicines. [Link]

-

The Metabolic Profiling of Isorhamnetin-3-O- Neohesperidoside Produced by Human Intestinal Flora Employing UPLC. SciSpace. [Link]

-

Isorhamnetin-3-O-neohesperidoside | C28H32O16 | CID 24204448. PubChem. [Link]

-

Isorhamnetin-3-O-neohesperidoside: A Novel Natural Dual Inhibitor of Tyrosinase and MC1R for Skin Pigmentation Management. ResearchGate. [Link]

-

Isorhamnetin 3-neohesperidoside | C28H32O16 | CID 13915237. PubChem. [Link]

-

Isorhamnetin 3-O-neohesperidoside | CAS#:55033-90-4. Chemsrc. [Link]

-

Showing Compound Isorhamnetin 3-neohesperoside (FDB007685). FooDB. [Link]

-

Structures, Sources, Identification/Quantification Methods, Health Benefits, Bioaccessibility, and Products of Isorhamnetin Glycosides as Phytonutrients. MDPI. [Link]

-

Simultaneous Determination of Typhaneoside and Isorhamnetin-3-O-Neohesperidoside in Rats After Oral Administration of Pollen Typhae Extract by UPLC-MS/MS. ResearchGate. [Link]

-

Characterization and Quantification by LC-MS/MS of the Chemical Components of the Heating Products of the Flavonoids Extract in Pollen Typhae for Transformation Rule Exploration. PMC. [Link]

-

Determination of typhaneoside and isorhamnetin-3-o-neohesperidoside in total flavonoid extracts of pollen typhae by HPLC. ResearchGate. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. caymanchem.com [caymanchem.com]

- 6. CAS 55033-90-4: Isorhamnetin 3-O-neohesperidoside [cymitquimica.com]

- 7. ISORHAMNETIN 3-O-NEOHESPEROSIDE | 55033-90-4 [chemicalbook.com]

- 8. Isorhamnetin-3-O-neohesperidoside | C28H32O16 | CID 24204448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Isorhamnetin 3-neohesperidoside | C28H32O16 | CID 13915237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Analysis of isorhamnetin-3-O-neohesperidoside in rat plasma by liquid chromatography/electrospray ionization tandem mass spectrometry and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Analysis of isorhamnetin-3-<i>O</i>-neohesperidoside in rat plasma by liquid chromatography/electrospray ionization tandem mass spectrometry and its application to pharmacokinetic studies [cjnmcpu.com]

- 12. researchgate.net [researchgate.net]

- 13. scispace.com [scispace.com]

- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Natural Plant Sources, Isolation, and Pharmacological Profiling of Isorhamnetin 3-O-Neohesperidoside: A Technical Whitepaper

Chemical Ontology and SignificanceIsorhamnetin 3-O-neohesperidoside (I3ON; CAS 55033-90-4) is a highly bioactive, naturally occurring flavonoid glycoside[1]. Structurally, it comprises an isorhamnetin aglycone (an O-methylated flavonol) conjugated to a neohesperidose disaccharide at the C-3 position. The presence of the methoxy group at the 3'-position of the B-ring, combined with the bulky neohesperidose moiety, dictates its unique solubility, bioavailability, and targeted receptor-binding affinities compared to unmethylated analogs like quercetin.

Botanical Distribution and Quantitative Profiling

I3ON is synthesized as a secondary metabolite in several medicinal and dietary plants, functioning primarily as an environmental protectant and antioxidant. Comprehensive LC-MS/MS profiling has identified distinct quantitative distributions across various botanical families[1].

Quantitative Distribution Table

| Botanical Source | Common Name | Plant Part | I3ON Concentration (Dry Weight) | Analytical Method |

| Typha angustifolia | Pollen Typhae (Puhuang) | Pollen | 254.6 – 367.4 mg/100g | UPLC-MS/MS |

| Hippophae rhamnoides | Sea Buckthorn | Leaves | 60.6 – 172.1 mg/100g | HPLC-DAD |

| Quercus mongolica | Mongolian Oak | Bee Pollen | Primary Constituent (Standard) | LC-MS/MS |

| Flos Dolichoris Lablab | Hyacinth Bean | Flowers | High Yield (Preparative) | SPHPLC |

Data synthesized from established phytochemical characterizations[2],[1],[3].

In Vivo Biotransformation and Metabolic Profiling

Understanding the pharmacokinetic fate of I3ON is critical for drug development. Upon oral administration, I3ON undergoes extensive biotransformation mediated by the 4[4].

The metabolic trajectory is a sequential degradation:

-

Deglycosylation : Cleavage of the rhamnose moiety yields isorhamnetin-3-O-glucoside.

-

Aglycone Formation : Subsequent cleavage of the glucose moiety releases the bioactive aglycone, isorhamnetin.

-

Demethylation : The aglycone is finally demethylated into quercetin by specific bacterial strains (e.g., Escherichia sp. 23)[4].

Intestinal biotransformation of isorhamnetin 3-O-neohesperidoside by human microbiota.

Standardized Extraction and Isolation Protocol

To achieve the >98% purity required for pharmacological assays, a robust, self-validating extraction and isolation protocol is essential. The following methodology leverages sequential polarity partitioning and Semi-Preparative HPLC (SPHPLC), optimized for Flos Dolichoris Lablab and applicable to other botanical sources[2].

Step-by-Step Methodology

-

Defatting (Petroleum Ether Extraction)

-

Action : Macerate raw plant material in petroleum ether.

-

Causality : This non-polar solvent selectively removes highly lipophilic interferents (waxes, chlorophylls, and sterols). Removing these early prevents severe column fouling and matrix suppression during downstream LC-MS analysis.

-

-

Flavonoid Enrichment (n-Butanol Partitioning)

-

Action : Extract the defatted residue with water, then partition against water-saturated n-butanol.

-

Causality : n-Butanol possesses the exact intermediate dielectric constant needed to selectively partition amphiphilic flavonoid glycosides (like I3ON) away from highly polar aqueous interferents (free sugars, salts, and small organic acids).

-

-

Macroporous Resin Purification (AB-8)

-

Action : Load the n-butanol fraction onto an AB-8 macroporous resin column. Wash with 10 Bed Volumes (BV) of deionized water, followed by elution with 70% ethanol.

-

Causality : The cross-linked polystyrene matrix of AB-8 captures the aromatic rings of flavonoids via π-π and hydrophobic interactions. The water wash guarantees the removal of residual tannins and carbohydrates. The ethanol step quantitatively desorbs the enriched flavonoids.

-

-

Target Isolation (SPHPLC)

-

Action : Inject the enriched fraction into an SPHPLC system using an isocratic or shallow gradient mobile phase (e.g., methanol/water with 0.1% formic acid). Collect the fraction eluting at the specific retention time for I3ON.

-

Causality : SPHPLC provides the theoretical plates necessary to resolve I3ON from structurally homologous isomers (e.g., kaempferol-3-O-rutinoside) that co-elute in standard low-pressure chromatography.

-

-

Self-Validation (QC)

-

Action : Lyophilize the collected fraction and validate via 1H/13C NMR and UPLC-TOF-MS.

-

Causality : Confirms the exact linkage of the neohesperidose moiety and ensures the absence of co-eluting isobaric contaminants[2].

-

Step-by-step extraction and SPHPLC isolation workflow for flavonoid glycosides.

Pharmacological Mechanisms and Signaling Pathways

Recent molecular docking and in vitro assays have elucidated highly specific receptor interactions for I3ON, moving beyond general antioxidant claims.

Dermatological Application: Melanogenesis Inhibition

I3ON has been identified as a novel, naturally sourced dual inhibitor for skin pigmentation management[5]. It operates via a multi-target mechanism:

-

MC1R/cAMP/PKA Pathway : I3ON downregulates the Melanocortin 1 Receptor (MC1R), which suppresses cAMP production, thereby inhibiting downstream Protein Kinase A (PKA) activation and reducing the transcription of Tyrosinase-Related Proteins (TRP-1/2).

-

Direct Tyrosinase (TYR) Inhibition : I3ON directly binds to and inhibits the catalytic activity of TYR, halting the oxidation of dopachrome.

-

Autophagy Induction : Concurrently, I3ON upregulates LC3-II expression, promoting the autophagic degradation of existing melanosomes[5].

Dual inhibition of MC1R/TYR and upregulation of autophagy by I3ON in melanogenesis.

Bone Remodeling and Osteoclastogenesis

In the context of bone research, I3ON exhibits unique osteoclastogenic activities. It has been shown to promote 6 in bone marrow-derived macrophages in a concentration-dependent manner, facilitating the resorption of crown-covered bone during tooth eruption[6].

References

-

[7] CAS 55033-90-4: Isorhamnetin 3-O-neohesperidoside. Source: CymitQuimica. 7

-

[6] Isorhamnetin 3-O-neohesperidoside (CAS 55033-90-4). Source: Cayman Chemical. 6

-

[5] Isorhamnetin-3-O-neohesperidoside: A Novel Natural Dual Inhibitor of Tyrosinase and MC1R for Skin Pigmentation Management. Source: ResearchGate. 5

-

[2] Separation and preparation of the main flavonoids in Flos Dolichoris Lablab and their antioxidant activity. Source: J-Stage. 2

-

[4] The Metabolic Profiling of Isorhamnetin-3-O-Neohesperidoside Produced by Human Intestinal Flora Employing UPLC. Source: SciSpace. 4

-

[1] Structures, Sources, Identification/Quantification Methods, Health Benefits, Bioaccessibility, and Products of Isorhamnetin Glycosides as Phytonutrients. Source: PMC (NIH). 1

-

[3] Molecular Networking-Guided Annotation of Flavonoid Glycosides from Quercus mongolica Bee Pollen. Source: MDPI.3

Sources

Isorhamnetin 3-O-Neohesperidoside: A Comprehensive Technical Guide on Bioavailability, Pharmacokinetics, and Bioanalytical Methodologies

Executive Summary

Isorhamnetin 3-O-neohesperidoside (I3N) is a structurally complex, highly bioactive flavonol glycoside predominantly isolated from medicinal botanicals such as Pollen Typhae and Ginkgo biloba[1][2]. While its pharmacological efficacy—ranging from cardiovascular protection to anti-inflammatory activity—is well-documented, its clinical translation is heavily dictated by a microbiota-dependent pharmacokinetic (PK) profile[3][4]. As a Senior Application Scientist, I have designed this whitepaper to dissect the absorption barriers of I3N, map its metabolic degradation pathways, and establish a self-validating bioanalytical framework for its precise quantification in biological matrices.

Bioavailability and Microbiota-Dependent Metabolism

A critical bottleneck in the oral bioavailability of I3N is its structural composition. I3N consists of an isorhamnetin aglycone bound to a neohesperidoside (rhamnosyl-glucose) moiety. Mammalian gastrointestinal tissues inherently lack α -L-rhamnosidase, the specific enzyme required to cleave this terminal rhamnose group[3]. Consequently, intact I3N exhibits poor direct absorption and permeability in the upper gastrointestinal tract[3][5].

Systemic absorption is entirely reliant on the colonic microenvironment. Upon reaching the lower intestine, I3N is subjected to extensive biotransformation by the resident gut microbiota (e.g., Escherichia sp. and Enterococcus sp.)[3][6]. This metabolic cascade proceeds via sequential enzymatic reactions:

-

Primary Deglycosylation: Bacterial rhamnosidases cleave the rhamnose group, yielding Isorhamnetin 3-O-glucoside (I3G)[6].

-

Secondary Deglycosylation: Subsequent hydrolysis of the glucose moiety by β -D-glucosidases produces the free aglycone, Isorhamnetin[6].

-

Demethylation: A portion of the isorhamnetin is further demethylated to form Quercetin[3][6].

Causality Insight: This biotransformation is not merely a degradation pathway; it is an activation step. The resulting aglycone forms (Isorhamnetin and Quercetin) exhibit significantly higher lipophilicity and intestinal permeability compared to the highly polar parent glycoside, thereby facilitating systemic entry[4][5].

Fig 1: Microbiota-driven metabolic degradation of Isorhamnetin 3-neohesperidoside.

Pharmacokinetic Profiling and Data Synthesis

The pharmacokinetic behavior of I3N has been rigorously elucidated through both intravenous (IV) and oral (PO) administration models in rats[7][8].

When administered intravenously (e.g., 5 mg/kg ), I3N bypasses the gastrointestinal barrier, allowing for direct systemic circulation. In this model, the compound exhibits rapid distribution and clearance[7][9]. Conversely, oral administration of botanical extracts containing I3N reveals a delayed Tmax and lower Cmax for the intact glycoside, corroborating the necessity of microbial metabolism prior to systemic absorption[8][10].

Table 1: Validated Analytical Parameters for I3N Pharmacokinetic Studies

| Parameter | Intravenous (IV) Model[7][9] | Oral (PO) Extract Model[8][10] |

| Dosing Regimen | 5 mg/kg (Purified I3N) | Pollen Typhae Extract (Oral gavage) |

| Biological Matrix | Rat Plasma | Rat Plasma |

| Extraction Method | Methanol Protein Precipitation | Acetonitrile/Methanol Precipitation |

| Analytical Platform | LC-MS/MS (C18 Column) | UPLC-MS/MS (BEH C18 Column) |

| Linear Range | 0.01−10μg/mL | 0.5−100 ng/mL |

| LLOQ | 0.01μg/mL | 0.5 ng/mL |

| Ionization Mode | ESI (Negative), MRM | ESI (Negative), MRM |

Self-Validating Bioanalytical Protocol (LC-MS/MS)

To accurately map the PK profile of I3N, highly sensitive and selective analytical methods are required. The following protocol outlines a self-validating workflow designed to minimize matrix effects while maximizing analyte recovery[1][7][8].

Fig 2: Validated bioanalytical workflow for the quantification of I3N in plasma matrices.

Step-by-Step Methodology

Step 1: Internal Standard (IS) Spiking

-

Action: Aliquot 100μL of plasma into a microcentrifuge tube. Spike with an appropriate IS such as Rutin or Puerarin[1][7].

-

Causality: Structural similarity between the IS and I3N ensures they behave identically during extraction and ionization. This self-validating step automatically compensates for variable matrix effects and recovery losses.

Step 2: Matrix De-proteination

-

Action: Add 300−400μL of cold extraction solvent (Methanol or Acetonitrile)[1][9]. Vortex vigorously for 2 minutes.

-

Causality: Endogenous plasma proteins cause severe ion suppression and rapid column degradation. Organic precipitation is a rapid, high-recovery technique that denatures these proteins, forcing them out of solution.

Step 3: Separation and Reconstitution

-

Action: Centrifuge at 12,000 rpm for 10 minutes at 4∘C . Transfer the supernatant, evaporate to dryness under nitrogen, and reconstitute in 100μL of the initial mobile phase.

Step 4: Chromatographic Separation

-

Action: Inject onto a C18 analytical column (e.g., ACQUITY UPLC BEH C18, 1.7μm )[8]. Run a gradient elution utilizing Water containing 0.1% Formic Acid (Solvent A) and Acetonitrile (Solvent B) at 0.3−0.4 mL/min [1][8].

-

Causality: Formic acid acts as an essential ion-pairing agent. It suppresses the ionization of residual silanol groups on the stationary phase, preventing peak tailing and enhancing chromatographic symmetry.

Step 5: Mass Spectrometry Detection

-

Action: Utilize Electrospray Ionization (ESI) in Negative Ion Mode with Multiple Reaction Monitoring (MRM)[7][8].

-

Causality: Flavonoids like I3N possess multiple phenolic hydroxyl groups. In a negative ESI environment, these groups readily lose protons, yielding highly stable and abundant [M−H]− precursor ions, thereby maximizing the signal-to-noise ratio and achieving sub-nanogram LLOQs[8].

Conclusion

The pharmacological exploitation of Isorhamnetin 3-neohesperidoside requires a paradigm shift from traditional PK modeling to microbiome-integrated pharmacokinetics. Because mammalian systems cannot directly cleave its neohesperidoside moiety, its bioavailability is inextricably linked to colonic bacterial metabolism. For drug development professionals, employing rigorous, high-sensitivity LC-MS/MS methodologies as outlined above is non-negotiable for capturing the transient systemic presence of this potent phytonutrient.

References

-

Liu, S. J., et al. (2013). Analysis of isorhamnetin-3-O-neohesperidoside in rat plasma by liquid chromatography/electrospray ionization tandem mass spectrometry and its application to pharmacokinetic studies. PubMed (nih.gov). URL:[Link]

-

Du, Q., et al. (2016). Metabolic Profiling of Isorhamnetin-3-O-Neohesperidoside Produced by Human Intestinal Flora Employing UPLC-Q-TOF/MS. Journal of Chromatographic Science (oup.com). URL:[Link]

-

Chen, P. D., et al. (2015). Simultaneous Determination of Typhaneoside and Isorhamnetin-3-O-Neohesperidoside in Rats After Oral Administration of Pollen Typhae Extract by UPLC-MS/MS. PubMed (nih.gov). URL:[Link]

-

Sun, H. X., et al. (2017). Simultaneous determination of eight flavonoids in plasma using LC-MS/MS and application to a pharmacokinetic study after oral administration of Pollen Typhae extract to rats. PubMed (nih.gov). URL:[Link]

-

Li, C., et al. (2014). Isorhamnetin Influences the Viability, Superoxide Production and Interleukin-8 Biosynthesis of Human Colorectal Adenocarcinoma HT-29 Cells In Vitro. PMC (nih.gov). URL:[Link]

-

Zhao, L., et al. (2023). Structures, Sources, Identification/Quantification Methods, Health Benefits, Bioaccessibility, and Products of Isorhamnetin Glycosides as Phytonutrients. PMC (nih.gov). URL:[Link]

Sources

- 1. Simultaneous determination of eight flavonoids in plasma using LC-MS/MS and application to a pharmacokinetic study after oral administration of Pollen Typhae extract to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. Isorhamnetin Influences the Viability, Superoxide Production and Interleukin-8 Biosynthesis of Human Colorectal Adenocarcinoma HT-29 Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Analysis of isorhamnetin-3-O-neohesperidoside in rat plasma by liquid chromatography/electrospray ionization tandem mass spectrometry and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Simultaneous Determination of Typhaneoside and Isorhamnetin-3-O-Neohesperidoside in Rats After Oral Administration of Pollen Typhae Extract by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Analysis of isorhamnetin-3-<i>O</i>-neohesperidoside in rat plasma by liquid chromatography/electrospray ionization tandem mass spectrometry and its application to pharmacokinetic studies [cjnmcpu.com]

- 10. researchgate.net [researchgate.net]

Cytotoxicity and Safety Profile of Isorhamnetin 3-Neohesperidoside: A Technical Guide for Preclinical Drug Development

Executive Summary

Isorhamnetin 3-neohesperidoside (I3ON), also known as calendoflavoside, is a naturally occurring flavonoid glycoside isolated from botanical sources such as Acacia salicina, Typha angustifolia (Pollen Typhae), and Calendula officinalis[1][2]. In recent years, I3ON has emerged as a compelling candidate in pharmacognosy due to its unique dual-action profile: it exhibits selective cytotoxicity against specific malignant cell lines while conferring robust genoprotection and antioxidant defense to healthy somatic cells[1][3]. This whitepaper synthesizes the current toxicological, transcriptomic, and pharmacological data surrounding I3ON, providing drug development professionals with a rigorous framework for evaluating its safety margins and therapeutic potential.

Safety Profile: Genoprotection and Antioxidant Mechanisms

A critical hurdle in oncology and chronic disease drug development is off-target toxicity. The safety profile of I3ON is largely underpinned by its capacity to neutralize reactive oxygen species (ROS) and actively upregulate endogenous cellular defense mechanisms[3]. Toxicity in normal cellular models is exceptionally low; for instance, in RAW264.7 macrophages, the IC20 exceeds 800 µg/mL, indicating a wide therapeutic window[4].

Mechanistically, I3ON mitigates oxidative damage through two primary axes:

-

Direct Chemical Scavenging: I3ON acts as a potent hydrogen donor. It effectively scavenges ABTS radicals and inhibits lipid peroxidation (IC50 = 0.6 mM) and xanthine oxidase (IC50 = 48.75 μg/mL)[2][5].

-

Transcriptional Activation: Beyond passive scavenging, I3ON actively engages the cell's genomic defense. Exposure to I3ON upregulates genes critical to the antioxidant system (e.g., HMOX2, TXNL) and the nucleotide excision repair (NER) pathway (e.g., XPC, POLD1, POLD2, PCNA, LIG4)[5]. This transcriptional modulation effectively shields cells from hydroxyl radical-induced DNA damage and chemical genotoxins like3[3].

Mechanism of I3ON-mediated genoprotection via ROS scavenging and DNA repair upregulation.

Cytotoxicity Profile: Selective Anticancer Activity

While highly safe for normal somatic cells, I3ON demonstrates targeted cytotoxicity against specific oncological lineages. This selective cytotoxicity suggests that I3ON may exploit tumor-specific vulnerabilities, such as altered redox homeostasis or reliance on specific kinase cascades in cancer cells.

Quantitative Pharmacological Data Summary

| Assay / Target | Cell Line / System | Observed Value | Pharmacological Implication |

| Anticancer Cytotoxicity | Breast ductal carcinoma, Caco-2 | IC50 ≈ 2.47 μg/mL | Potent, selective anti-tumorigenic potential[1]. |

| Normal Cell Viability | RAW264.7 Macrophages | IC20 > 800 µg/mL | High safety margin and low basal toxicity in healthy tissues[4]. |

| Xanthine Oxidase Inhibition | Cell-free enzymatic assay | IC50 = 48.75 μg/mL | Direct antioxidant capacity; mitigation of superoxide radicals[2]. |

| Lipid Peroxidation Inhibition | Cell-free lipid matrix | IC50 = 0.6 mM | Protection of cell membrane integrity against oxidative stress[5]. |

Methodologies for Evaluating I3ON Safety and Toxicity

To ensure reproducible and self-validating results during preclinical screening, researchers must employ orthogonal assays that measure both direct cellular viability and genomic integrity. The following protocols are designed to validate the dual nature of I3ON: cytotoxicity in target cells and genoprotection in healthy cells.

Step-by-step experimental workflow for evaluating I3ON cytotoxicity and genoprotection.

Protocol 1: Single-Cell Gel Electrophoresis (Comet Assay) for Antigenotoxicity

Rationale: Standard bulk DNA fragmentation assays often miss low-level, biologically significant DNA damage. The Comet assay is employed here because it quantifies DNA strand breaks at the individual cell level. By inducing damage with H2O2 and measuring the protective effect of I3ON, this protocol self-validates the compound's antigenotoxic claims[5].

Step-by-Step Methodology:

-

Cell Treatment: Pre-incubate healthy human lymphocytes or normal cell lines (e.g., RAW264.7) with varying concentrations of I3ON (e.g., 50–200 µM) for 2 hours.

-

Genotoxic Challenge: Expose the cells to a known genotoxin (e.g., 50 µM H2O2) for 30 minutes at 4°C to induce oxidative DNA damage while preventing premature repair.

-

Embedding: Harvest the cells, suspend them in 0.5% low-melting-point agarose, and layer them onto microscope slides pre-coated with 1% normal melting-point agarose.

-

Lysis: Submerge the slides in cold lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for 1 hour to strip cellular proteins and isolate the nucleoids.

-

Electrophoresis: Transfer the slides to an alkaline electrophoresis tank (pH > 13) for 20 minutes to allow DNA unwinding. Run electrophoresis at 25 V and 300 mA for 20 minutes.

-

Neutralization & Staining: Neutralize the slides with 0.4 M Tris buffer (pH 7.5) and stain with SYBR Green or ethidium bromide.

-

Analysis: Visualize under a fluorescence microscope. Calculate the "% Tail DNA" (migrated fragmented DNA) using image analysis software. A statistically significant reduction in tail DNA in I3ON-treated groups confirms antigenotoxicity.

Protocol 2: Transcriptomic Validation of DNA Repair (cDNA Microarray & RT-qPCR)

Rationale: Chemical ROS scavenging assays (like ABTS) do not capture the biological response of the cell. Transcriptomic profiling is required to prove causality—that I3ON actively engages cellular defense machinery rather than just acting as a passive chemical buffer[5].

Step-by-Step Methodology:

-

RNA Extraction: Isolate total RNA from I3ON-treated cells using a standard TRIzol-based method, ensuring high purity (A260/280 ratio of ~2.0).

-

cDNA Synthesis: Reverse transcribe the RNA using an oligo(dT) primer and a high-fidelity reverse transcriptase.

-

Microarray Hybridization: Label the cDNA with fluorescent dyes (e.g., Cy3/Cy5) and hybridize it to a human whole-genome microarray chip to screen for global transcriptomic shifts.

-

Target Gene Validation: Validate the microarray hits (specifically HMOX2, XPC, POLD1, and LIG4) using quantitative real-time PCR (RT-qPCR) with gene-specific primers and SYBR Green chemistry. Normalize expression against a stable housekeeping gene (e.g., GAPDH).

Conclusion

Isorhamnetin 3-neohesperidoside presents a highly favorable safety profile characterized by low basal toxicity in healthy tissues and robust genoprotective capabilities. Its ability to selectively induce cytotoxicity in specific carcinoma lines while upregulating DNA repair mechanisms in normal cells positions it as a highly promising scaffold for future oncological and cytoprotective drug development.

References

- Source: nih.

- Source: nih.

- Source: nih.

- Source: mdpi.

- Isorhamnetin 3-O-neohesperidoside (CAS 55033-90-4)

Sources

- 1. Structures, Sources, Identification/Quantification Methods, Health Benefits, Bioaccessibility, and Products of Isorhamnetin Glycosides as Phytonutrients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Assessment of isorhamnetin 3-O-neohesperidoside from Acacia salicina: protective effects toward oxidation damage and genotoxicity induced by aflatoxin B1 and nifuroxazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Antigenotoxic and antioxidant activities of isorhamnetin 3-O neohesperidoside from Acacia salicina - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: HPLC-UV Method Development and Validation for the Quantification of Isorhamnetin 3-Neohesperidoside

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Analytical Chemistry, Pharmacognosy, and Quality Control

Scientific Rationale & Analyte Profiling

Isorhamnetin 3-O-neohesperidoside is a highly bioactive glycosylated flavonol predominantly found in medicinal plants such as Typha angustifolia (Pollen Typhae) and Opuntia ficus-indica[1]. It is widely recognized for its potent antioxidant, anti-inflammatory, and hepatoprotective properties, making it a critical biomarker for the quality control of botanical drugs and functional foods[2].

Quantifying this compound in complex biological or botanical matrices presents distinct analytical challenges. The molecule consists of an isorhamnetin aglycone (an O-methylated flavonol) bonded to a bulky neohesperidoside sugar moiety[1]. This structural duality—a hydrophobic flavonoid backbone coupled with a hydrophilic disaccharide—dictates its chromatographic behavior. Developing a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method requires precise manipulation of solvent polarity, pH, and spectral monitoring to achieve baseline separation from co-eluting structural analogs (e.g., typhaneoside or rutin)[2][3].

Methodological Causality: The "Why" Behind the Protocol

As a Senior Application Scientist, it is crucial to move beyond empirical trial-and-error and design the method based on first principles. Every parameter in this protocol is chosen to control specific physicochemical variables.

-

Extraction Solvent (70% Methanol): The amphiphilic nature of isorhamnetin 3-neohesperidoside requires a solvent that disrupts plant cell walls while solubilizing both the polar sugar moiety and the non-polar aglycone. Aqueous methanol (70% v/v) perfectly matches the dielectric constant required for optimal recovery, minimizing the extraction of highly lipophilic matrix interferences (like waxes)[4].

-

Mobile Phase Acidification (Ionization Suppression): Flavonoids contain phenolic hydroxyl groups that can partially deprotonate at neutral pH, leading to dual-state elution, peak tailing, and retention time drift. By acidifying the aqueous mobile phase with 0.1% formic acid or phosphoric acid (pH ~2.5), we force the molecule into a fully protonated, neutral state. This ensures a sharp, Gaussian peak shape and predictable partitioning on the hydrophobic stationary phase[3][5].

-

Stationary Phase (C18 Reverse-Phase): A high-carbon-load C18 column provides the necessary hydrophobic surface area to separate isorhamnetin 3-neohesperidoside from other glycosides based on subtle differences in their sugar linkages and methylation patterns.

-

Wavelength Selection (350 nm): Flavonols exhibit two characteristic UV absorption maxima: Band II (~254 nm, associated with the A-ring) and Band I (~350 nm, associated with the B-ring cinnamoyl system)[3]. While 254 nm offers high sensitivity, it lacks specificity, as most aromatic matrix components absorb there. Monitoring at 350 nm selectively detects flavonoids, drastically improving the signal-to-noise ratio and ensuring peak purity[3].

Experimental Protocol: A Self-Validating System

To guarantee trustworthiness, this protocol is designed as a self-validating system . By embedding System Suitability Testing (SST) and Quality Control (QC) bracketing directly into the sequence, the method continuously proves its own precision and accuracy during every run.

Step 1: Preparation of Solutions

-

Reference Standard: Accurately weigh 10.0 mg of isorhamnetin 3-neohesperidoside reference standard (purity ≥ 98%). Dissolve in 10 mL of HPLC-grade methanol to create a 1.0 mg/mL primary stock.

-

Calibration Curve: Serially dilute the stock with 70% methanol to yield working standards at 1, 5, 10, 25, 50, and 100 µg/mL.

-

Sample Extraction: Weigh 0.5 g of pulverized plant material into a 50 mL centrifuge tube. Add 25 mL of 70% methanol. Sonicate for 30 minutes at room temperature. Centrifuge at 8,000 rpm for 10 minutes, and filter the supernatant through a 0.22 µm PTFE syringe filter directly into an HPLC vial.

Step 2: Chromatographic Execution

Set up the HPLC system (equipped with a quaternary pump, degasser, autosampler, thermostatted column compartment, and DAD/UV detector) using the parameters outlined in Table 1 .

Step 3: Self-Validating Sequence Design

Program the autosampler sequence to ensure continuous data integrity:

-

Blank (70% MeOH): 2 injections (Verifies no carryover or ghost peaks).

-

SST (25 µg/mL Standard): 5 consecutive injections. Pass criteria: Retention time Relative Standard Deviation (RSD) < 1.0%, Peak Area RSD < 2.0%, Tailing factor 0.8–1.5.

-

Calibration Curve: Inject the 6 working standards from lowest to highest concentration.

-

Unknown Samples: Inject up to 10 sample vials.

-

Bracketing QC: Re-inject the 25 µg/mL standard. Pass criteria: Peak area must be within ±2.0% of the initial SST average. (If this fails, the preceding 10 sample results are invalidated).

Quantitative Data Summaries

Table 1: Optimized HPLC-UV Chromatographic Conditions

| Parameter | Specification / Setting | Rationale |

| Column | C18 (250 mm × 4.6 mm, 5 µm) | Provides high theoretical plates for resolving complex botanical matrices. |

| Mobile Phase A | 0.1% Formic Acid in Water | Suppresses phenolic ionization; improves peak symmetry. |

| Mobile Phase B | Acetonitrile (HPLC Grade) | Strong eluent; lower viscosity than methanol yields lower backpressure. |

| Flow Rate | 1.0 mL/min | Optimal linear velocity for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Stabilizes solvent viscosity and ensures reproducible retention times. |

| Detection Wavelength | 350 nm | Highly specific for the flavonol Band I absorption[3]. |

| Injection Volume | 10 µL | Prevents column overloading while maintaining adequate sensitivity. |

| Gradient Program | 0-5 min: 15% B5-20 min: 15% → 35% B20-25 min: 35% → 90% B25-30 min: 15% B (Equilibration) | Gradually increases elution strength to separate polar glycosides before washing the column of lipophilic compounds. |

Table 2: Method Validation Parameters (ICH Q2 Framework)

| Validation Parameter | Target Criteria | Typical Results for Isorhamnetin 3-Neohesperidoside |

| Linearity Range | R2≥0.999 | 1.0 – 100 µg/mL ( R2=0.9995 ) |

| Limit of Detection (LOD) | S/N ratio ≥ 3:1 | ~0.15 µg/mL |

| Limit of Quantitation (LOQ) | S/N ratio ≥ 10:1 | ~0.50 µg/mL |

| Intra-day Precision | Peak Area RSD ≤ 2.0% | 1.1% (n=6) |

| Inter-day Precision | Peak Area RSD ≤ 3.0% | 1.8% (n=6 across 3 days) |

| Spike Recovery (Accuracy) | 95.0% – 105.0% | 98.5% ± 1.2% |

Workflow Visualization

The following diagram illustrates the logical progression and causality of the method development process, highlighting how each physical step addresses a specific chemical challenge.

Logical workflow of HPLC-UV method development for isorhamnetin 3-neohesperidoside.

References

-

Structures, Sources, Identification/Quantification Methods, Health Benefits, Bioaccessibility, and Products of Isorhamnetin Glycosides as Phytonutrients. National Institutes of Health (NIH).[Link]

-

Determination of typhaneoside and isorhamnetin-3-o-neohesperidoside in total flavonoid extracts of pollen typhae by HPLC. ResearchGate.[Link]

-

Analysis of isorhamnetin-3-O-neohesperidoside in rat plasma by liquid chromatography/electrospray ionization tandem mass spectrometry and its application to pharmacokinetic studies. Chinese Journal of Natural Medicines.[Link]

-

Phytochemical Analysis and Phytometabolomic Profiling of Ficus lindsayana Leaf Extract with Evaluation of Antioxidant, Anti-Inflammatory, Cyto- and Genotoxic Activities. MDPI.[Link]

-

Efficacy of Oryza Sativa L. (Black Rice) and Opuntia Ficus Indica L. Blend in Men with Androgenetic Alopecia: A Randomized, Double−Blind, Placebo−Controlled Clinical Trial. Hilaris Publisher.[Link]

Sources

- 1. Structures, Sources, Identification/Quantification Methods, Health Benefits, Bioaccessibility, and Products of Isorhamnetin Glycosides as Phytonutrients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. Analysis of isorhamnetin-3-<i>O</i>-neohesperidoside in rat plasma by liquid chromatography/electrospray ionization tandem mass spectrometry and its application to pharmacokinetic studies [cjnmcpu.com]

- 5. mdpi.com [mdpi.com]

Application Note: High-Purity Isolation and Characterization of Isorhamnetin 3-neohesperidoside from Plant Extracts

Executive Summary

Isorhamnetin 3-neohesperidoside (I3ON) is a biologically active flavonol diglycoside predominantly found in medicinal plants such as Typha angustifolia (Pollen Typhae), Hippophae rhamnoides (Sea buckthorn), and Ginkgo biloba. Due to its potent antioxidant, cardiovascular, and anti-inflammatory properties, obtaining high-purity I3ON is critical for downstream pharmacological and pharmacokinetic studies. This application note details a highly reproducible, self-validating protocol for the extraction, enrichment, and isolation of I3ON (>98% purity) utilizing liquid-liquid extraction (LLE), macroporous resin, size-exclusion chromatography, and preparative RP-HPLC.

Rationale and Pharmacological Context

Flavonoids in nature predominantly exist in their glycosidic forms, which significantly alters their solubility, stability, and bioavailability compared to their aglycone counterparts. According to comprehensive phytonutrient profiling by [1], isorhamnetin glycosides exhibit higher bioaccessibility and longer plasma residence times than free isorhamnetin.

The structural presence of the neohesperidoside moiety (a disaccharide consisting of glucose and rhamnose) at the C-3 position renders I3ON highly polar. This chemical reality dictates the isolation strategy: the compound will stubbornly partition into highly polar organic solvents (like n-butanol) and requires specialized stationary phases (like D101 resin and Sephadex LH-20) capable of distinguishing delicate differences in hydrogen bonding and molecular size.

Strategic Workflow for Isolation

The isolation workflow is designed as a funnel, moving from bulk, non-specific extraction to high-resolution molecular separation.

Workflow for the isolation of isorhamnetin 3-neohesperidoside from raw plant extracts.

Step-by-Step Experimental Methodologies

Phase 1: Solid-Liquid Extraction

Causality: 80% Ethanol is utilized because the water content swells the plant matrix and breaks hydrogen bonds within cellulose, while the ethanol solubilizes the moderately polar flavonoid glycosides.

-

Pulverize 1.0 kg of dried plant material (e.g., Pollen Typhae) to a fine powder (40-mesh).

-

Suspend the powder in 10 L of 80% (v/v) aqueous ethanol.

-

Perform reflux extraction at 75°C for 2 hours. Repeat this process twice with fresh solvent.

-

Filter the combined extracts and concentrate under reduced pressure at 45°C using a rotary evaporator until the ethanol is completely removed, yielding a crude aqueous suspension.

Phase 2: Liquid-Liquid Partitioning (LLE)

Causality: Sequential LLE fractionates the extract by polarity. Hexane removes fouling lipids and chlorophyll; Ethyl Acetate (EtOAc) removes free aglycones (like quercetin and isorhamnetin); n-Butanol (n-BuOH) specifically extracts the polar flavonoid glycosides.

-

Suspend the crude aqueous extract in 1 L of distilled water.

-

Defatting: Partition sequentially with Hexane (3 × 1 L). Discard the hexane layer.

-

Aglycone Removal: Partition the aqueous layer with EtOAc (3 × 1 L). Retain for aglycone analysis if desired.

-

Glycoside Extraction: Partition the remaining aqueous layer with water-saturated n-BuOH (3 × 1 L).

-

Pool the n-BuOH layers and evaporate to dryness.

-

Self-Validating Checkpoint: Perform Thin Layer Chromatography (TLC) on Silica gel G using EtOAc:MeOH:H₂O (100:17:13). Spray with 1% AlCl₃ in ethanol. I3ON will fluoresce bright yellow-green under 365 nm UV light, confirming successful partitioning.

Phase 3: Macroporous Resin Enrichment (D101)

Causality: D101 is a non-polar styrene-divinylbenzene copolymer. It adsorbs flavonoids via π-π stacking and hydrophobic interactions. Washing with water removes unbound sugars and salts, while a step-gradient of ethanol selectively elutes the glycosides.

-

Dissolve the n-BuOH fraction in a minimum volume of distilled water and load onto a D101 macroporous resin column (50 × 5 cm).

-

Wash the column with 5 bed volumes (BV) of distilled water to remove simple sugars.

-

Elute sequentially with 3 BV of 10%, 30%, 50%, and 70% EtOH.

-

Collect the 30% and 50% EtOH fractions, as these contain the bulk of the flavonol diglycosides. Concentrate to dryness.

Phase 4: Size-Exclusion Chromatography (Sephadex LH-20)

Causality: Sephadex LH-20 separates molecules based on both size and adsorption (hydrogen bonding). In a methanol-water system, the gel network retards smaller, highly hydroxylated molecules.

-

Re-dissolve the enriched fraction in MeOH:H₂O (1:1, v/v).

-

Load onto a Sephadex LH-20 column (100 × 2.5 cm).

-

Isocratically elute with MeOH:H₂O (1:1, v/v) at a flow rate of 1.0 mL/min.

-

Collect 10 mL fractions. Monitor via UV absorbance at 254 nm and 365 nm. Pool fractions containing the target I3ON peak.

Phase 5: Preparative RP-HPLC

Causality: Reverse-phase C18 chromatography provides the final high-resolution separation. The polar neohesperidoside moiety ensures I3ON elutes earlier than its monoglycoside or aglycone impurities.

-

Column: Preparative C18 column (250 × 21.2 mm, 5 µm).

-

Mobile Phase: Solvent A (0.1% Formic acid in Water) and Solvent B (Acetonitrile).

-

Gradient: 15% B to 25% B over 30 minutes.

-

Flow Rate: 15 mL/min. Detection: 254 nm and 350 nm.

-

Collect the peak eluting at the predetermined retention time of I3ON. Lyophilize to obtain the pure compound as a yellow powder.

-

Self-Validating Checkpoint: Re-inject the isolated powder on an analytical HPLC system. A single, symmetrical peak with >98% area integration confirms terminal purity.

Quantitative Data & Recovery Metrics

The following table summarizes the expected mass balance, target content, and purity progression throughout the protocol.

Table 1: Stepwise Recovery and Purity of Isorhamnetin 3-neohesperidoside

| Processing Phase | Total Mass (g) | I3ON Content (mg) | Purity (%) | Step Yield (%) |

| Raw Material (Pollen Typhae) | 1000.0 | ~1500 | 0.15 | - |

| Crude Ethanolic Extract | 120.5 | 1420 | 1.18 | 94.6 |

| n-Butanol Fraction (LLE) | 35.2 | 1310 | 3.72 | 92.2 |

| Macroporous Resin (D101) | 8.4 | 1150 | 13.69 | 87.8 |

| Sephadex LH-20 Fraction | 1.8 | 980 | 54.44 | 85.2 |

| Preparative RP-HPLC | 0.85 | 835 | >98.0 | 85.2 |

Analytical Characterization & Metabolic Profiling

To validate the identity of the isolated compound and support downstream pharmacokinetic studies, LC-MS/MS is employed. According to the validated methodology by [2], I3ON can be accurately quantified in biological matrices using negative electrospray ionization (ESI-) in multiple-reaction-monitoring (MRM) mode.

Table 2: LC-MS/MS MRM Parameters for I3ON Validation

| Analyte | Precursor Ion [M-H]⁻ (m/z) | Product Ion (m/z) | Collision Energy (eV) | Cone Voltage (V) |

| Isorhamnetin 3-neohesperidoside | 623.2 | 315.0 | 35 | 40 |

| Rutin (Internal Standard) | 609.1 | 300.0 | 38 | 45 |

Note: The product ion at m/z 315.0 corresponds to the loss of the neohesperidoside moiety (308 Da), leaving the deprotonated isorhamnetin aglycone.

Metabolic Context

Understanding the degradation of I3ON is critical for in vivo applications. As demonstrated by [3], human intestinal flora actively metabolize I3ON through a sequential pathway of deglycosylation and demethylation. The isolated I3ON serves as the parent compound for this cascade.

Metabolic degradation pathway of isorhamnetin 3-neohesperidoside by intestinal flora.

References

-

Wang, H., Chen, L., Yang, B., Du, J., Chen, L., Li, Y., & Guo, F. (2023). Structures, Sources, Identification/Quantification Methods, Health Benefits, Bioaccessibility, and Products of Isorhamnetin Glycosides as Phytonutrients. Nutrients, 15(8), 1947.[Link]

-

Liu, S.-J., Chen, P.-D., Dai, G.-L., Ju, W.-Z., Xie, L.-Y., Xu, J., Zhou, L., Ding, A.-W., & Yu, B.-Y. (2013). Analysis of isorhamnetin-3-O-neohesperidoside in rat plasma by liquid chromatography/electrospray ionization tandem mass spectrometry and its application to pharmacokinetic studies. Chinese Journal of Natural Medicines, 11(5), 572-576.[Link]

-

Du, L.-Y., Zhao, M., Tao, J.-H., Qian, D.-W., Jiang, S., Shang, E.-X., Guo, J.-M., Liu, P., Su, S.-L., & Duan, J.-A. (2017). The Metabolic Profiling of Isorhamnetin-3-O-Neohesperidoside Produced by Human Intestinal Flora Employing UPLC-Q-TOF/MS. Journal of Chromatographic Science, 55(3), 243-250.[Link]

Application Note: LC-MS/MS Fragmentation Pattern and Structural Characterization of Isorhamnetin 3-O-neohesperidoside

Introduction & Scientific Context

Isorhamnetin 3-O-neohesperidoside (C₂⸻₈H₃₂O₁₆, MW: 624.5 g/mol ) is a biologically significant flavonol diglycoside predominantly found in medicinal plants such as Pollen Typhae and Alhagi maurorum[1][2]. Pharmacologically, it exhibits potent antioxidant, anti-inflammatory, and cardiovascular-protective properties[3].

For drug development professionals and analytical chemists, the precise structural elucidation of this compound in complex biological matrices is critical. Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) serves as the gold standard for this application. This application note provides an in-depth, mechanistic guide to the LC-MS/MS fragmentation behavior of isorhamnetin 3-O-neohesperidoside, detailing the causality behind its ionization, collision-induced dissociation (CID) pathways, and the optimized analytical protocols required for its robust quantification.

Ionization Behavior and Mechanistic Fragmentation Pathway

Ionization Strategy: The "Why" Behind Negative ESI

While flavonoids can be analyzed in both positive and negative Electrospray Ionization (ESI) modes, negative ESI (ESI-) is overwhelmingly preferred for isorhamnetin 3-O-neohesperidoside[1][4]. The causality is rooted in the molecule's structure: the phenolic hydroxyl groups (specifically at the C-5 and C-7 positions of the A-ring) are highly acidic. Deprotonation occurs readily in the ESI source, yielding a highly stable, abundant precursor ion [M−H]− at m/z 623.16[1][2]. This provides superior signal-to-noise (S/N) ratios compared to positive mode adducts.

Collision-Induced Dissociation (CID) Mechanisms

Upon isolation of the m/z 623.16 precursor in the first quadrupole (Q1) and subsequent fragmentation in the collision cell, the molecule undergoes a highly predictable and diagnostic series of cleavages[1][5]:

-

Glycosidic Bond Cleavage (Neutral Loss of 308 Da): The weakest bonds in the molecule are the O-glycosidic linkages. The initial and most dominant fragmentation event is the neutral loss of the entire neohesperidose moiety (rhamnosyl-glucose, 146 Da + 162 Da = 308 Da). This cleavage yields the deprotonated isorhamnetin aglycone, [Y0]− , at m/z 315.05[1][6].

-

Homolytic Radical Cleavage (Loss of •CH₃): Isorhamnetin is uniquely characterized by a methoxy group at the 3'-position of the B-ring. Under CID, this methoxy group undergoes homolytic cleavage, losing a methyl radical (•CH₃, 15 Da) to form a highly stable, distonic radical anion [Y0−CH3]−∙ at m/z 300.03[1]. This fragment is the primary differentiator between isorhamnetin and isobaric aglycones.

-

Retro-Diels-Alder (RDA) Reaction: Higher collision energies induce the cleavage of the C-ring via an RDA mechanism. This produces the 1,3A− fragment at m/z 151.00, which confirms the dihydroxylated structure of the A-ring[1][7].

Caption: CID fragmentation pathway of isorhamnetin 3-O-neohesperidoside in negative ESI mode.

Data Presentation: Diagnostic MS/MS Fragments

The following table summarizes the quantitative mass spectrometry data essential for Multiple Reaction Monitoring (MRM) assay development.

| Fragment Ion | Exact Mass (m/z) | Relative Abundance | Structural Assignment | Mechanistic Origin |

| Precursor | 623.16 | 100% (Q1) | [M−H]− | Deprotonation of phenolic OH |

| Product 1 | 315.05 | 85 - 100% | [Y0]− | Loss of neohesperidose (-308 Da) |

| Product 2 | 300.03 | 40 - 60% | [Y0−CH3]−∙ | Homolytic loss of methyl radical |

| Product 3 | 271.02 | 15 - 30% | [Y0−CH3−CO]−∙ | Subsequent loss of carbon monoxide |

| Product 4 | 151.00 | 10 - 20% | 1,3A− | Retro-Diels-Alder cleavage of C-ring |

Experimental Protocol: Self-Validating LC-MS/MS Workflow